L-トリプトファン-15N2

概要

説明

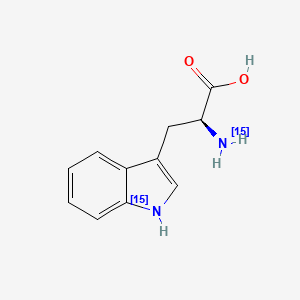

L-Tryptophan-15N2 is a stable isotope-labeled compound of L-Tryptophan, an essential amino acid. The compound is labeled with two nitrogen-15 isotopes, making it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and metabolic studies .

科学的研究の応用

L-Tryptophan-15N2 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

NMR Spectroscopy: Used to study protein structure, dynamics, and interactions.

Metabolic Studies: Helps in tracing metabolic pathways and understanding amino acid metabolism.

Proteomics: Used in mass spectrometry to study protein synthesis and degradation.

Medical Research: Investigates the role of tryptophan in neurological disorders and its metabolism in the human body.

作用機序

Target of Action

L-Tryptophan-15N2, a variant of L-Tryptophan labeled with Nitrogen-15 (^15N), primarily targets the enzymes involved in the metabolism of L-Tryptophan . These enzymes include Tryptophan Hydroxylase, which is involved in the synthesis of serotonin, and Indoleamine 2,3-Dioxygenase (IDO), which initiates the kynurenine pathway .

Mode of Action

L-Tryptophan-15N2 interacts with its targets by serving as a substrate for the enzymes involved in its metabolic pathways . The ^15N label allows for the tracking of the compound’s metabolic fate, providing valuable information about the metabolic pathways it participates in .

Biochemical Pathways

L-Tryptophan-15N2 is metabolized via three major pathways :

- The indole pathway in gut bacteria, where it is transformed into several molecules, including ligands of the aryl hydrocarbon receptor (AhR) .

Pharmacokinetics

The pharmacokinetics of L-Tryptophan-15N2 are expected to be similar to those of regular L-Tryptophan. It is absorbed from the diet, distributed throughout the body, metabolized in the liver and other tissues, and excreted in the urine .

Result of Action

The metabolism of L-Tryptophan-15N2 results in the production of several bioactive molecules, including serotonin, melatonin, and various kynurenine pathway metabolites . These molecules have significant effects on various physiological processes, including mood regulation, sleep, immune response, and neuroprotection .

Action Environment

The action of L-Tryptophan-15N2 can be influenced by various environmental factors. For example, the gut microbiota can affect its metabolism, particularly in the indole pathway . Additionally, factors such as diet, stress, and disease state can influence the levels and activity of the enzymes involved in L-Tryptophan metabolism, thereby affecting the action of L-Tryptophan-15N2 .

準備方法

Synthetic Routes and Reaction Conditions

L-Tryptophan-15N2 can be synthesized through the incorporation of nitrogen-15 labeled ammonia into the biosynthetic pathway of L-Tryptophan. This process typically involves the use of microorganisms or enzymatic reactions that can incorporate the labeled nitrogen into the amino acid structure .

Industrial Production Methods

Industrial production of L-Tryptophan-15N2 often involves fermentation processes using genetically modified microorganisms. These microorganisms are cultured in media containing nitrogen-15 labeled substrates, allowing for the incorporation of the isotope into the amino acid during biosynthesis .

化学反応の分析

Types of Reactions

L-Tryptophan-15N2 undergoes various chemical reactions, including:

Oxidation: L-Tryptophan-15N2 can be oxidized to form compounds such as indole-3-acetaldehyde.

Reduction: Reduction reactions can convert L-Tryptophan-15N2 into compounds like tryptamine.

Substitution: Substitution reactions can occur at the indole ring or the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various electrophiles can be used for substitution reactions, including halogens and alkylating agents.

Major Products Formed

Oxidation: Indole-3-acetaldehyde, indole-3-acetic acid.

Reduction: Tryptamine, 5-hydroxytryptophan.

Substitution: Halogenated tryptophan derivatives, alkylated tryptophan derivatives.

類似化合物との比較

Similar Compounds

L-Tryptophan-13C11,15N2: Labeled with both carbon-13 and nitrogen-15 isotopes.

L-Tryptophan-1-13C: Labeled with carbon-13 at the alpha carbon position.

L-Tryptophan-15N: Labeled with a single nitrogen-15 isotope.

Uniqueness

L-Tryptophan-15N2 is unique due to its dual nitrogen-15 labeling, which provides enhanced sensitivity and resolution in NMR spectroscopy and other analytical techniques. This makes it particularly valuable for detailed studies of protein structure and metabolism .

生物活性

L-Tryptophan-15N2 is a stable isotope-labeled form of the essential amino acid L-Tryptophan, which plays a crucial role in various biological processes. This compound is not only vital for protein synthesis but also serves as a precursor for several important metabolites, including serotonin, melatonin, and kynurenine. The incorporation of nitrogen-15 isotopes allows for advanced metabolic studies, particularly in understanding the pathways and effects of tryptophan metabolism in biological systems.

Metabolism Pathways

L-Tryptophan undergoes extensive metabolism within the body, primarily through three significant pathways:

- Kynurenine Pathway (KP) : This pathway is crucial for immune regulation and neurotransmitter synthesis. L-Tryptophan is converted into kynurenine and its derivatives, which have been implicated in various neurological and psychiatric disorders.

- Serotonin Production : More than 90% of serotonin is synthesized in the gastrointestinal tract from L-Tryptophan. This process is facilitated by the enzyme tryptophan hydroxylase (TPH), which is modulated by gut microbiota.

- Melatonin Synthesis : Serotonin can further be converted into melatonin, a hormone that regulates circadian rhythms and has anti-inflammatory properties.

Research Findings

Recent studies have highlighted the importance of L-Tryptophan-15N2 in understanding these metabolic pathways:

- Isotope Tracing Studies : Research utilizing L-Tryptophan-15N2 has demonstrated its utility in tracing metabolic pathways in animal models. For example, Sano et al. developed a method to detect 15N-labeled tryptophan and its metabolites in rat plasma using gas chromatography/mass spectrometry (GC/MS). This technique facilitated insights into the dynamics of tryptophan metabolism over time, particularly during pregnancy .

- Gut Microbiota Interaction : The metabolism of L-Tryptophan by gut microbiota leads to the production of various indole derivatives that can influence host physiology. These interactions are critical for maintaining gut health and modulating immune responses .

Case Studies

Several case studies have explored the implications of altered L-Tryptophan metabolism:

- Psychiatric Disorders : Alterations in tryptophan metabolism have been linked to conditions such as depression and anxiety. The balance between serotonin and kynurenine production is particularly relevant, as increased kynurenine levels may contribute to neuroinflammation .

- Metabolic Disorders : In metabolic syndrome, changes in tryptophan metabolism can affect insulin sensitivity and inflammation. Studies have shown that supplementation with L-Tryptophan can improve metabolic outcomes by enhancing serotonin levels .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(2S)-2-(15N)azanyl-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i12+1,13+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-BGQAPUEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C[15NH]2)C[C@@H](C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584319 | |

| Record name | L-(~15~N_2_)Tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204634-20-8 | |

| Record name | L-(~15~N_2_)Tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。